1-(2-Fluoroethyl)piperidine-4-sulfonamide
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Overview
Description
1-(2-Fluoroethyl)piperidine-4-sulfonamide is a chemical compound with the molecular formula C7H15FN2O2S and a molecular weight of 210.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluoroethyl group and a sulfonamide group. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)piperidine-4-sulfonamide involves several steps. One common synthetic route includes the reaction of piperidine with 2-fluoroethylamine to form 1-(2-fluoroethyl)piperidine. This intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(2-Fluoroethyl)piperidine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluoroethyl)piperidine-4-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)piperidine-4-sulfonamide involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
1-(2-Fluoroethyl)piperidine-4-sulfonamide can be compared with other similar compounds, such as:
1-(2-Chloroethyl)piperidine-4-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromoethyl)piperidine-4-sulfonamide: Similar structure but with a bromine atom instead of fluorine.
1-(2-Iodoethyl)piperidine-4-sulfonamide: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can impart different chemical and biological properties compared to its halogenated analogs .
Properties
IUPAC Name |
1-(2-fluoroethyl)piperidine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2O2S/c8-3-6-10-4-1-7(2-5-10)13(9,11)12/h7H,1-6H2,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYYOBZWUCMDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)N)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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